molecular formula C18H19N3O2S B2983050 1-(Azepan-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone CAS No. 851130-09-1

1-(Azepan-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone

Cat. No.: B2983050
CAS No.: 851130-09-1
M. Wt: 341.43
InChI Key: JRXPTVIUBXOKEQ-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone is a complex organic compound featuring a unique structure that combines an azepane ring, a benzofuro[3,2-d]pyrimidine moiety, and a thioether linkage. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azepan-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzofuro[3,2-d]pyrimidine Core:

    Thioether Formation:

    Azepane Introduction:

Industrial Production Methods: Industrial-scale production may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents are often employed.

Chemical Reactions Analysis

Types of Reactions: 1-(Azepan-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).

Common Reagents and Conditions:

    Oxidation: H₂O₂, m-CPBA

    Reduction: NaBH₄, lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, strong bases like NaH

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted azepane derivatives

Scientific Research Applications

1-(Azepan-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 1-(Azepan-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone exerts its effects is often related to its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins involved in cellular signaling pathways.

    Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

  • 1-(Piperidin-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone
  • 1-(Morpholin-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone

Uniqueness: 1-(Azepan-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to its piperidine and morpholine analogs. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(azepan-1-yl)-2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-15(21-9-5-1-2-6-10-21)11-24-18-17-16(19-12-20-18)13-7-3-4-8-14(13)23-17/h3-4,7-8,12H,1-2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXPTVIUBXOKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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